tert-Butyl 3,5-dibromo-2-hydroxybenzoate
Overview
Description
tert-Butyl 3,5-dibromo-2-hydroxybenzoate: is an organic compound with the molecular formula C11H12Br2O3 and a molecular weight of 352.02 g/mol. This compound is characterized by the presence of two bromine atoms, a tert-butyl group, and a hydroxybenzoate moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dibromo-2-hydroxybenzoate typically involves the bromination of tert-butyl 2-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,5-dibromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxy group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include debrominated compounds or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 3,5-dibromo-2-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is used in medicinal chemistry for the development of new drugs and therapeutic agents. It serves as a building block for the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-dibromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
- tert-Butyl 3,5-dibromo-4-hydroxybenzoate
- tert-Butyl 3,5-dichloro-2-hydroxybenzoate
- tert-Butyl 3,5-dimethyl-2-hydroxybenzoate
Uniqueness: tert-Butyl 3,5-dibromo-2-hydroxybenzoate is unique due to the presence of two bromine atoms at the 3 and 5 positions, which imparts distinct reactivity and properties compared to other similar compounds. The combination of the tert-butyl group and the hydroxybenzoate moiety also contributes to its unique chemical behavior .
Properties
IUPAC Name |
tert-butyl 3,5-dibromo-2-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O3/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5,14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZYAHYEMPWVFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579757 | |
Record name | tert-Butyl 3,5-dibromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88797-22-2 | |
Record name | tert-Butyl 3,5-dibromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.